1-bromo-4-chloro-2-methyl-5-nitrobenzene
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Overview
Description
1-bromo-4-chloro-2-methyl-5-nitrobenzene is an organic compound with the molecular formula C7H5BrClNO2 It is a derivative of toluene, where the methyl group is substituted with bromine, chlorine, and nitro groups at different positions on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-bromo-4-chloro-2-methyl-5-nitrobenzene typically involves multiple steps starting from simpler aromatic compounds. One common method involves the nitration of toluene to introduce the nitro group, followed by bromination and chlorination to introduce the bromine and chlorine substituents, respectively. The specific order and conditions of these reactions can vary, but they generally involve the use of strong acids and halogenating agents.
For example, the nitration of toluene can be achieved using a mixture of concentrated nitric acid and sulfuric acid. Bromination can be carried out using bromine in the presence of a catalyst such as iron(III) bromide. Chlorination can be performed using chlorine gas or a chlorinating agent like sulfuryl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
1-bromo-4-chloro-2-methyl-5-nitrobenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine, chlorine, and nitro groups can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or other oxidized forms using strong oxidizing agents.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Reduction: Catalytic hydrogenation using palladium on carbon or reduction with tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate or chromium trioxide can be used for oxidation reactions.
Major Products
Substitution: Products depend on the substituent introduced, such as 2-amino-5-chloro-4-nitrotoluene.
Reduction: 2-Bromo-5-chloro-4-aminotoluene.
Oxidation: 2-Bromo-5-chloro-4-nitrobenzoic acid.
Scientific Research Applications
1-bromo-4-chloro-2-methyl-5-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Research into its potential as a precursor for drugs with antimicrobial or anticancer properties.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-bromo-4-chloro-2-methyl-5-nitrobenzene depends on the specific reactions it undergoes. In substitution reactions, the electron-withdrawing effects of the nitro and halogen groups influence the reactivity of the benzene ring, directing incoming substituents to specific positions. In reduction reactions, the nitro group is reduced through a series of electron transfer steps, often involving the formation of intermediate species.
Comparison with Similar Compounds
1-bromo-4-chloro-2-methyl-5-nitrobenzene can be compared with other similar compounds such as:
2-Bromo-4-chloro-5-nitrotoluene: Similar structure but different positions of substituents.
2-Chloro-5-nitrotoluene: Lacks the bromine substituent.
4-Bromo-2-nitrotoluene: Lacks the chlorine substituent.
The uniqueness of this compound lies in the specific arrangement of its substituents, which can lead to different reactivity and applications compared to its analogs.
Properties
IUPAC Name |
1-bromo-4-chloro-2-methyl-5-nitrobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClNO2/c1-4-2-6(9)7(10(11)12)3-5(4)8/h2-3H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFKQJMLNMYPKNC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)[N+](=O)[O-])Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801274608 |
Source
|
Record name | 1-Bromo-4-chloro-2-methyl-5-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801274608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.48 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10289-13-1 |
Source
|
Record name | 1-Bromo-4-chloro-2-methyl-5-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10289-13-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Bromo-4-chloro-2-methyl-5-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801274608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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